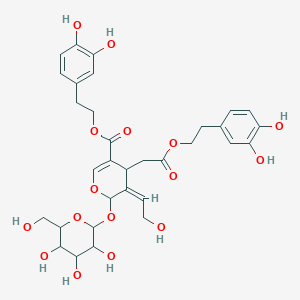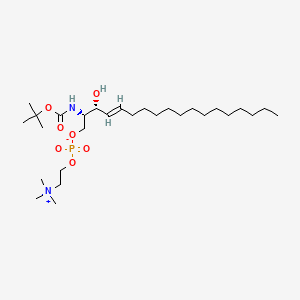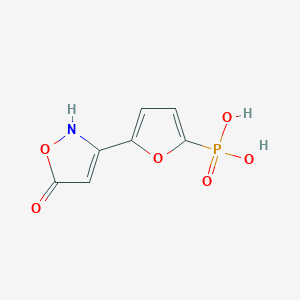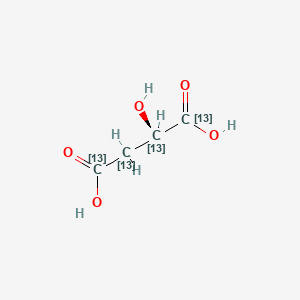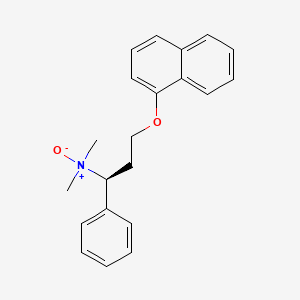
Dapoxetine N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dapoxetine N-Oxide is a metabolite of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation. This compound is formed during the metabolic process of dapoxetine in the liver and kidneys. Although it is a weak SSRI and contributes no significant clinical effect, it is an important compound for understanding the pharmacokinetics and metabolism of dapoxetine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Dapoxetine N-Oxide involves the oxidation of dapoxetine. One common method includes treating dapoxetine with hydrogen peroxide and a base, resulting in the formation of the N-oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for analyzing and detecting the purity of the raw materials .
Análisis De Reacciones Químicas
Types of Reactions
Dapoxetine N-Oxide primarily undergoes oxidation reactions. The Cope Elimination is a notable reaction where the N-oxide acts as a base in an intramolecular elimination reaction to form an alkene .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peroxyacids (e.g., m-CPBA)
Bases: Hydroxide bases
Conditions: Elevated temperatures (e.g., 160°C) for the Cope Elimination
Major Products
The major product formed from the oxidation of dapoxetine is this compound itself. In the Cope Elimination, the reaction yields an alkene and a substituted hydroxylamine .
Aplicaciones Científicas De Investigación
Dapoxetine N-Oxide has several scientific research applications:
Mecanismo De Acción
Dapoxetine N-Oxide is a weak SSRI and does not contribute significantly to the clinical effects of dapoxetine. Its formation is part of the metabolic pathway of dapoxetine, involving enzymes such as CYP2D6, CYP3A4, and flavin monooxygenase 1. These enzymes facilitate the oxidation of dapoxetine to form this compound, which is then excreted by the kidneys .
Comparación Con Compuestos Similares
Similar Compounds
Desmethyldapoxetine: Another metabolite of dapoxetine, formed by the removal of a methyl group.
Didesmethyldapoxetine: Formed by the removal of two methyl groups from dapoxetine.
Uniqueness
Dapoxetine N-Oxide is unique in its formation through the oxidation process and its role as a weak SSRI. Unlike desmethyldapoxetine and didesmethyldapoxetine, which are formed through demethylation, this compound is formed through oxidation, highlighting its distinct metabolic pathway .
Propiedades
Fórmula molecular |
C21H23NO2 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine oxide |
InChI |
InChI=1S/C21H23NO2/c1-22(2,23)20(18-10-4-3-5-11-18)15-16-24-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 |
Clave InChI |
LVJBASLGSATTOZ-FQEVSTJZSA-N |
SMILES isomérico |
C[N+](C)([C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-] |
SMILES canónico |
C[N+](C)(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



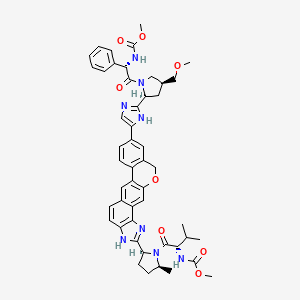

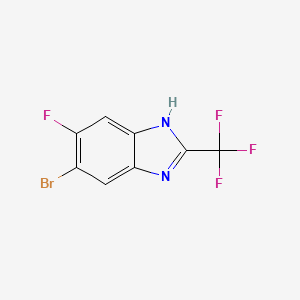
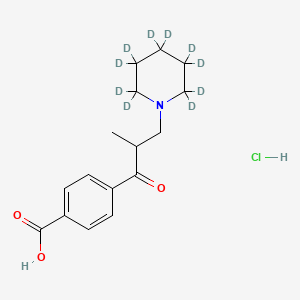
![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate](/img/structure/B13436848.png)
![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)
